6-cyclopentyl-2-N,4-N-bis[(1-methylimidazol-2-yl)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-cyclopentyl-2-N,4-N-bis[(1-methylimidazol-2-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique triazine core and imidazole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopentyl-2-N,4-N-bis[(1-methylimidazol-2-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods ensure consistent reaction conditions and can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-cyclopentyl-2-N,4-N-bis[(1-methylimidazol-2-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can alter the functional groups attached to the triazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-cyclopentyl-2-N,4-N-bis[(1-methylimidazol-2-yl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-cyclopentyl-2-N,4-N-bis[(1-methylimidazol-2-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazine core and imidazole substituents allow it to bind to active sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine: A similar compound with a phthalazine core, used in coordination chemistry.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidyl)triazine: Another triazine derivative with different substituents, used in materials science.
Uniqueness
6-cyclopentyl-2-N,4-N-bis[(1-methylimidazol-2-yl)methyl]-1,3,5-triazine-2,4-diamine is unique due to its specific combination of cyclopentyl and imidazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-cyclopentyl-2-N,4-N-bis[(1-methylimidazol-2-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N9/c1-26-9-7-19-14(26)11-21-17-23-16(13-5-3-4-6-13)24-18(25-17)22-12-15-20-8-10-27(15)2/h7-10,13H,3-6,11-12H2,1-2H3,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRXGMTUBSBSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2=NC(=NC(=N2)C3CCCC3)NCC4=NC=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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